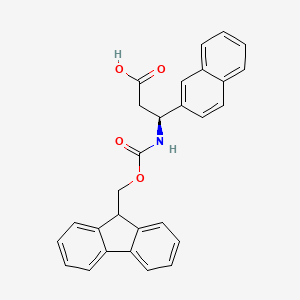

Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid

Description

Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid is a non-natural amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure includes a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-naphthyl side chain, which confers unique steric and electronic properties. The compound has a molecular formula of C₂₈H₂₃NO₄, a molecular weight of 437.49 g/mol, and a CAS number of 269078-81-1 . The 2-naphthyl group enhances hydrophobicity and π-π stacking interactions, making it valuable for stabilizing peptide conformations or targeting hydrophobic binding pockets in proteins.

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NO4/c30-27(31)16-26(20-14-13-18-7-1-2-8-19(18)15-20)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWTTXWFWZKELH-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427503 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507472-11-9 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of (S)-3-Amino-3-(2-naphthyl)propionic Acid

The chiral amino acid core can be synthesized via asymmetric synthesis or resolution methods:

- Asymmetric Synthesis:

Starting from 2-naphthaldehyde, a stereoselective Strecker-type reaction or asymmetric hydrogenation can be employed to introduce the amino and carboxyl groups with control over the (S)-configuration. - Resolution of Racemic Mixture:

A racemic mixture of 3-amino-3-(2-naphthyl)propionic acid can be resolved using chiral resolving agents such as optically active sulfonic acids or amino alcohols, followed by fractional crystallization to isolate the (S)-enantiomer.

Fmoc Protection of the Amino Group

The amino group is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions:

- Reaction Conditions:

- Solvent: Typically anhydrous dioxane or DMF

- Base: Sodium bicarbonate or triethylamine to neutralize HCl formed

- Temperature: 0 to 25 °C to avoid racemization

- Procedure:

The (S)-3-amino-3-(2-naphthyl)propionic acid is dissolved in the solvent, base is added, and Fmoc-Cl is introduced dropwise. The reaction mixture is stirred until completion, monitored by TLC or HPLC. - Workup:

The product is extracted, purified by recrystallization or chromatography, and dried to yield this compound with high purity.

Purification and Characterization

- Purification:

Recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) or preparative HPLC is used to achieve >95% purity. - Characterization:

Data Table: Typical Reaction Parameters for Fmoc Protection

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | (S)-3-amino-3-(2-naphthyl)propionic acid | Enantiomerically pure |

| Fmoc reagent | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Stoichiometric or slight excess |

| Solvent | Anhydrous DMF or dioxane | Ensures solubility and reaction control |

| Base | Sodium bicarbonate or triethylamine | Neutralizes HCl byproduct |

| Temperature | 0 to 25 °C | Prevents racemization |

| Reaction time | 1 to 4 hours | Monitored by TLC/HPLC |

| Purification method | Recrystallization or preparative HPLC | Achieves >95% purity |

| Yield | Typically 70-85% | Dependent on reaction scale and purity |

Research Findings and Optimization Notes

- Stereochemical Integrity:

Maintaining the (S)-configuration is critical. Mild reaction conditions and rapid workup minimize racemization during Fmoc protection. - Solubility Challenges:

The compound’s limited solubility in common solvents requires careful selection of reaction media and purification solvents to optimize yield and purity. - Application-Driven Purity:

For peptide synthesis, >95% purity is essential to avoid side reactions and ensure efficient coupling. - Alternative Protection Strategies: While Fmoc is standard, other protecting groups (e.g., Boc) can be used depending on synthetic route and downstream applications, but Fmoc is preferred for solid-phase peptide synthesis due to its mild deprotection conditions.

Chemical Reactions Analysis

Types of Reactions: Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Substitution Reactions: The naphthyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide.

Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts in the presence of bases.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

Deprotection: (S)-3-Amino-3-(2-naphthyl)-propionic acid.

Coupling: Peptides or proteins with extended chains.

Substitution: Naphthyl-substituted derivatives.

Scientific Research Applications

Chemistry: Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid is extensively used in solid-phase peptide synthesis (SPPS) to create complex peptides and proteins. Its hydrophobic and aromatic properties facilitate the formation of stable peptide bonds .

Biology: In biological research, this compound is used to synthesize peptides that can act as enzyme inhibitors, receptor agonists, or antagonists. It is also employed in the study of protein-protein interactions and the development of peptide-based drugs .

Medicine: this compound is used in the development of therapeutic peptides for treating various diseases, including cancer, diabetes, and infectious diseases. Its ability to form stable peptide bonds makes it a valuable tool in drug design .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for applications in drug delivery, tissue engineering, and biosensing .

Mechanism of Action

The mechanism of action of Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of complex peptides and proteins. The naphthyl group enhances the compound’s hydrophobicity and aromaticity, promoting interactions with other aromatic residues and stabilizing the peptide structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid with six analogous compounds, highlighting differences in functional groups, molecular properties, and applications:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Applications | References |

|---|---|---|---|---|---|---|

| This compound | 269078-81-1 | C₂₈H₂₃NO₄ | 437.49 | 2-Naphthyl | Hydrophobic interactions in peptides | [16,17] |

| Fmoc-3-Amino-3-phenylpropionic acid | 180181-93-5 | C₂₄H₂₁NO₄ | 387.43 | Phenyl | General peptide synthesis | [8] |

| Fmoc-(S)-3-Amino-3-(2-nitrophenyl)propionic acid | 507472-25-5 | C₂₄H₁₉N₂O₆ | 437.43 | 2-Nitro | UV-cleavable peptides, TCR studies | [4,5,6,19] |

| Fmoc-(S)-3-Amino-3-(3-pyridyl)propionic acid | 507472-06-2 | C₂₃H₂₀N₂O₄ | 388.42 | 3-Pyridyl | DNA-encoded libraries | [1,21] |

| Fmoc-(S)-3-Amino-3-(2-fluorophenyl)propionic acid | 507472-13-1 | C₂₄H₂₀FNO₄ | 405.43 | 2-Fluoro | Bioisosteric modifications | [13] |

| Fmoc-(S)-3-Amino-3-(4-fluorophenyl)propionic acid | N/A | C₂₄H₂₀FNO₄ | 405.43 | 4-Fluoro | Positional isomer studies | [18] |

| Fmoc-(2S,3S)-3-Amino-2-hydroxy-3-phenylpropionic acid | 596096-27-4 | C₂₄H₂₁NO₅ | 403.43 | Hydroxyl, phenyl | Conformational modulation in peptides | [14] |

Key Comparative Analysis

Steric Effects

- 2-Naphthyl vs.

- Nitro vs. Pyridyl : The 2-nitrophenyl group (437.43 g/mol) is sterically similar to 2-naphthyl but adds electron-withdrawing effects, while the 3-pyridyl group (388.42 g/mol) has a planar structure with hydrogen-bonding capability .

Electronic Effects

- Nitro Group: The electron-withdrawing nitro group in Fmoc-(S)-3-Amino-3-(2-nitrophenyl)propionic acid facilitates UV-mediated cleavage (λ = 365 nm), enabling controlled peptide release in photolabile applications .

- Fluorine Substituents: Fluorine at the 2- or 4-position (C₂₄H₂₀FNO₄) enhances metabolic stability and binding specificity via electronegativity and hydrophobic effects, making it valuable in medicinal chemistry .

Solubility and Reactivity

- Hydrophobicity : The 2-naphthyl derivative exhibits lower aqueous solubility compared to pyridyl or fluorophenyl analogues due to its large aromatic surface area .

- Pyridyl Group : The nitrogen in the 3-pyridyl variant improves solubility in polar solvents, which is advantageous for DNA-encoded library synthesis in aqueous conditions .

Biological Activity

Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid is a β-amino acid derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits unique structural features that contribute to its interaction with biological systems, making it a valuable subject for research into its pharmacological properties.

Chemical Structure and Properties

This compound is characterized by the presence of a naphthyl group, which enhances its hydrophobicity and potential for receptor interaction. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective moiety, facilitating the synthesis of peptides and other derivatives. Its molecular formula is with a molecular weight of 281.34 g/mol.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity in various cancer cell lines. A study highlighted that analogs of this compound demonstrated IC50 values in the nanomolar to micromolar range against breast cancer cell lines, suggesting potent anticancer properties . Specifically, modifications to the N-terminal and C-terminal residues significantly influenced activity, with certain configurations enhancing selectivity for HER2-overexpressing cells .

The mechanism by which this compound exerts its biological effects may involve interaction with specific receptors or enzymes. For instance, studies have shown that β-amino acids can act as inhibitors of nitric oxide synthases (NOS), with some derivatives exhibiting IC50 values around 0.4 μM for nNOS . The binding interactions are likely facilitated by the hydrophobic naphthyl group, which enhances affinity for target proteins.

Study 1: Anticancer Activity

In a comparative analysis involving various peptidomimetics, this compound analogs were tested against breast cancer cell lines (SKBR-3 and BT-474). Results indicated that specific structural modifications could lead to enhanced antiproliferative activity, emphasizing the importance of the naphthyl group in mediating these effects .

Study 2: Inhibition of Nitric Oxide Synthases

Another study investigated the inhibitory effects of β-amino acid derivatives on NOS enzymes. The results showed that certain compounds derived from this compound exhibited selective inhibition towards nNOS and iNOS, with implications for conditions characterized by excessive nitric oxide production .

Data Tables

| Compound | Target Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 5 | SKBR-3 (HER2+) | 0.396 | Antiproliferative |

| Compound 30 | nNOS | 0.4 | Enzyme Inhibition |

Q & A

Q. How does this residue affect peptide-receptor binding kinetics in structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.